(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c1-19-8-5-6-12-24(19)29-26(32)22(15-27)14-23-18-31(17-20-9-3-2-4-10-20)30-25(23)21-11-7-13-28-16-21/h2-14,16,18H,17H2,1H3,(H,29,32)/b22-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBIPOJBDXGON-HMAPJEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)CC4=CC=CC=C4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, a compound featuring a complex pyrazole structure, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce various functional groups. The synthetic pathway often utilizes starting materials such as benzylpyridine derivatives and cyanoacetic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. For instance, a study reported the compound's IC50 values across different cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 ± 5 |
| HepG-2 | 32 ± 4 |
| HCT-116 | 29 ± 3 |
These results indicate that the compound exhibits potent cytotoxic activity, particularly against HepG-2 liver cancer cells .
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Docking studies suggest that the compound binds to the ATP-binding site of CDK2, mimicking adenine interactions and disrupting normal kinase activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Neuropharmacological Activity
In addition to its anticancer properties, the compound has shown promise in neuropharmacology. Preliminary evaluations indicate that it may possess neuroleptic activity, potentially useful in treating psychosis. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group enhance its binding affinity to dopamine receptors .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer cell lines. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor growth compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
Q & A
Q. What experimental frameworks assess synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) : Use Chou-Talalay method (CompuSyn software) to quantify synergy (e.g., with paclitaxel in cancer).
- Transcriptomic profiling : RNA-seq to identify synergistic pathway modulation.
- In vivo efficacy : Co-administration in resistant tumor models (e.g., paclitaxel-resistant NSCLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
